molecular formula C6H4BrNS B1322040 5-Bromo-4-methylthiophene-2-carbonitrile CAS No. 304854-52-2

5-Bromo-4-methylthiophene-2-carbonitrile

Katalognummer: B1322040
CAS-Nummer: 304854-52-2
Molekulargewicht: 202.07 g/mol
InChI-Schlüssel: LRQOLFHQTKOVQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-4-methylthiophene-2-carbonitrile is a heterocyclic organic compound with the molecular formula C6H4BrNS It is a derivative of thiophene, which is a five-membered ring containing one sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methylthiophene-2-carbonitrile typically involves the bromination of 4-methylthiophene-2-carbonitrile. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. Continuous flow reactors may also be employed to enhance the efficiency and yield of the product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-4-methylthiophene-2-carbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents like dimethylformamide (DMF).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution Reactions: Products depend on the nucleophile used, such as azido or thiol-substituted thiophenes.

    Coupling Reactions: Biaryl compounds with extended conjugation.

    Reduction Reactions: Corresponding amines.

Wissenschaftliche Forschungsanwendungen

5-Bromo-4-methylthiophene-2-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Materials Science: It is used in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: It acts as an intermediate in the synthesis of more complex thiophene derivatives.

Wirkmechanismus

The mechanism of action of 5-Bromo-4-methylthiophene-2-carbonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine and nitrile groups can participate in various interactions, including hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Bromo-2-thiophenecarboxaldehyde
  • 4-Bromomethyl-2-biphenylcarbonitrile
  • 5-Bromo-2-thiophenecarboxylic acid

Uniqueness

5-Bromo-4-methylthiophene-2-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group on the thiophene ring. This combination of functional groups allows for diverse chemical reactivity and the potential for forming various derivatives with unique properties.

Eigenschaften

IUPAC Name

5-bromo-4-methylthiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNS/c1-4-2-5(3-8)9-6(4)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQOLFHQTKOVQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621205
Record name 5-Bromo-4-methylthiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304854-52-2
Record name 5-Bromo-4-methylthiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-methyl-thiophene-2-carbonitrile (2.70 g, 21.9 mmol) in acetic acid (20 mL), bromine (5.25 g, 32.9 mmol) is added slowly. The mixture is stirred at rt for 1 h then at 40° C. for 3 h and again at rt for 16 h. The mixture is separated by prep. HPLC. The product containing fractions are carefully concentrated at 45° C. and 120 mbar before they are combined, and extracted with EA. The organic extract is dried over Na2SO4, filtered and carefully concentrated and dried to give 5-bromo-4-methyl-thiophene-2-carbonitrile (2.1 g) as a colourless liquid; 1H NMR (D6-DMSO): δ2.19 (s, 3H), 7.82 (s, 1H). b) A solution of 5-bromo-4-methyl-thiophene-2-carbonitrile (1.88 g, 9.30 mmol) in THF (75 mL) is cooled to −75° C. before n-butyl lithium (6.4 mL of a 1.6 m solution in THF, 10.2 mmol) is added. DMF (1.36 g, 18.6 mmol) is added and the mixture is stirred at −78° C. for 30 min and is then warmed to rt. Stirring is continued for 1 h at rt. The reaction is quenched by adding 2 N aq. HCl (10 mL). The solvent is evaporated and the residue is dissolved in EA (500 mL) and washed with sat. aq. NaHCO3 solution followed by water. The washings are extracted back with EA. The organic extracts are combined, dried over Na2SO4, filtered and concentrated. The crude product is purified by prep. HPLC. As above, the product containing fractions are carefully concentrated at 45° C. and 120 mbar before they are combined, and extracted with EA. The organic extract is dried over Na2SO4, filtered and carefully concentrated and dried to give 5-formyl-4-methyl-thiophene-2-carbonitrile (720 mg) as an almost colourless liquid; 1H NMR (D6-DMSO): δ 2.58 (s, 3H), 7.96 (s, 1H), 10.11 (s, 1H); 13C NMR (D6-DMSO): δ 14.10, 114.20, 114.53, 143.04, 143.10, 147.29, 184.82. c) A solution of 5-formyl-4-methyl-thiophene-2-carbonitrile (720 mg, 4.76 mmol), ethylene glycol (887 mg, 14.3 mmol) and p-toluene sulfonic acid monohydrate (16 mg, 0.095 mmol) in toluene (40 mL) is refluxed in a Dean-Stark apparatus for 2 h. The mixture is cooled to rt, diluted with EA and washed with water. The organic extract is dried over Na2SO4, filtered and concentrated to give 5-[1,3]dioxolan-2-yl-4-methyl-thiophene-2-carbonitrile (990 mg) as an almost colourless oil; 1H NMR (D6-DMSO): δ2.25 (s, 3H), 3.95-4.08 (m, 4H), 6.16 (s, 1H), 7.76 (s, 1H). d) To a solution of 5-[1,3]dioxolan-2-yl-4-methyl-thiophene-2-carbonitrile (990 mg, 5.07 mmol) in ethanol (50 mL), triethylamine (2.05 g, 20.3 mmol) followed by hydroxylamine hydrochloride (705 mg, 10.14 mmol) is added. The mixture is stirred at rt for 16 h. The solvent is evaporated, the residue is dissolved in water and is then separated by prep. HPLC (XBridge 50×50 +50×100 mm, eluting with a gradient of acetonitrile in water containing 0.5% of ammonia) to give N-[amino-(5-[1,3]dioxolan-2-yl-4-methyl-thiophen-2-yl)-methyl]-hydroxylamine (510 mg) as an off-white solid; LC-MS*: tR=0.60 min, [M+1]+=229.11. e) To a suspension of N-[amino-(5-[1,3]dioxolan-2-yl-4-methyl-thiophen-2-yl)-methyl]-hydroxylamine (510 mg, 2.23 mmol) in water (10 mL) and acetonitrile (10 mL), 1 N aq. HCl (1 mL) is added. The now clear solution is stirred at rt for 10 min before another portion of 1 N aq HCl (1 mL) is added. Stirring is continued for 10 min. The reaction mixture is basified by adding 25% aq. ammonia solution and is then separated by prep. HPLC (XBridge 50×50 +50×100 mm, eluting with a gradient of acetonitrile in water containing 0.5% of ammonia) to give the title compound (407 mg) as a yellow solid; LC-MS*: tR=0.55 min, [M+1]+=185.16; 1H NMR (D6-DMSO): δ2.53 (s, 3H), 6.06 (s br, 2H), 7.44 (s, 1H), 10.00 (s, 1H), 10.06 (s, 1H).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.